molecular formula C6H5BrN2O2S B1267786 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 50593-92-5

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No. B1267786
CAS RN: 50593-92-5
M. Wt: 249.09 g/mol
InChI Key: YJEWVVYJOJJLBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and related compounds involves multiple steps, including the condensation of mucochloric acid with S-methylisothiouronium sulphate to yield 2-methylthio-5-chloropyrimidine-4-carboxylic acid. Subsequently, this compound can be converted into the 5-bromo derivative through halogen exchange reactions (Grant, Seemann, & Winthrop, 1956). Moreover, related synthetic pathways involve the reaction of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, showcasing the versatility of this chemical scaffold (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid can be analyzed through nuclear magnetic resonance (NMR) techniques and mass spectrometry, providing insights into its electronic configuration and spatial arrangement. These analytical methods help elucidate the compound's structure, essential for understanding its reactivity and properties (Galinski, Pfeiffer, & Trüper, 1985).

Chemical Reactions and Properties

The chemical reactivity of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid includes its participation in nucleophilic substitution reactions, where the bromo group can be displaced by various nucleophiles, leading to a broad range of derivatives. This reactivity is instrumental in synthesizing complex molecules, including pharmaceuticals and agrochemicals (Brown & Forster, 1966).

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry , specifically in the development of kinase inhibitors .

Comprehensive and Detailed Summary of the Application

“5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid” is used in the synthesis and modification of pyrido[3,4-d]pyrimidines , which are a type of fused pyrimidine . These compounds are being explored as potential kinase inhibitors . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases, particularly many kinases have been found to be closely linked to tumour proliferation and survival .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis strategy involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The process starts with the commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate .

Thorough Summary of the Results or Outcomes Obtained

The results of this research have expanded the scope of fused pyrimidines as kinase inhibitor scaffolds . The research has led to the development of a versatile and efficient chemical approach to this class of molecules .

Safety And Hazards

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Personal protective equipment, including gloves and eye protection, should be used when handling this compound .

Future Directions

The future directions for the use of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid would depend on the specific area of research or application. Pyrimidine derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes, so it’s possible that this compound could have applications in these areas .

properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWVVYJOJJLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303203
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

CAS RN

50593-92-5
Record name 50593-92-5
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Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
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Synthesis routes and methods I

Procedure details

Mucobromic acid (58.05 g, 0.225 mol) was added to a stirred solution of 2-methyl-2-thio-pseudourea sulfate (62.66 g, 0.225 mol) in water (500 mL) at r.t. The suspension was cooled to 10° C. (ice bath) and triethylamine (94.1 mL, 0.675 mol) was added dropwise over 4 h. The reaction mixture was then left to stand at r.t. for 24 h. Activated carbon (Darco G-60) was added to the now dark red/brown solution and after stirring for 10 min the charcoal was filtered off. The filtrate was acidified with concentrated hydrochloric acid (50 mL) and the yellow precipitate was filtered off, washed with water (2×80 mL) and diethyl ether (2×100 mL), and then placed in a vacuum oven at 50° C. for 2 days to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (33.13 g, 59%) as a yellow amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 2.75 (s, 3H), 9.20 (s, 1H).
Quantity
58.05 g
Type
reactant
Reaction Step One
Quantity
62.66 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
94.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 5° C. triethylamine (16.9 ml) was added dropwise to a solution of mucobromic acid (10.31 g) and 2-methyl-isothiourea (11.13 g) in water (200 ml). After stirring at 5° C. for 3 h, the reaction mixture was allowed to warm up (room temperature) and stirring was continued for another 54 h. The reaction mixture was acidified with conc. HCl (33%). The title product was obtained by filtration. Yield: 4.1 g. MS-ESI: [M+H]+=249/251
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step One
Quantity
11.13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 3
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Citations

For This Compound
7
Citations
CH Kim, VE Marquez, DT Mao, DR Haines… - Journal of medicinal …, 1986 - ACS Publications
One of the problems encountered in the use of tetrahydrouridine (THU, 2) and saturated 2-oxo-l, 3-diazepine nucleosides as orally administered cytidine deaminase (CDA) inhibitors is …
Number of citations: 98 pubs.acs.org
P Innocenti, H Woodward, L O'Fee… - Organic & biomolecular …, 2015 - pubs.rsc.org
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 20 pubs.rsc.org
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido [3, 4-d] pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 2 www.academia.edu
F Pierre, SE O'Brien, M Haddach, P Bourbon… - Bioorganic & medicinal …, 2011 - Elsevier
We describe the discovery of novel potent substituted pyrimido[4,5-c]quinoline ATP-competitive inhibitors of protein kinase CK2. A binding model of the inhibitors with the protein was …
Number of citations: 34 www.sciencedirect.com
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of embryonic ectoderm development (EED) is a new cancer therapeutic strategy. Herein, we report our discovery of EEDi-5285 as an exceptionally potent, efficacious, and …
Number of citations: 23 pubs.acs.org
AS Gels, BHTHF NIMBA-Stabilized - Citeseer
Alkali metals have long been used in synthetic chemistry as reducing agents, but their pyrophoric nature has often prevented their use in larger-scale reactions. Alkali metals react …
Number of citations: 2 citeseerx.ist.psu.edu
R Pater - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
2,2'-Disubstituted 5,5'-Bipyrimidines Page 1 Oct. I'J7I 2,2'-Disubstituted 5,5'-Bipyrimidines Richard Pater Research and Development Division Publication No. 476, Jackson Laboratory …
Number of citations: 7 onlinelibrary.wiley.com

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